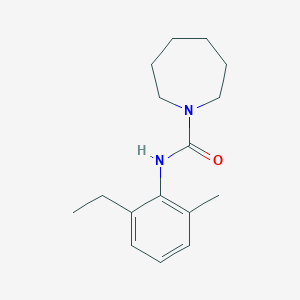![molecular formula C16H18N2O3 B7512070 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone, also known as C21H24N2O3, is a synthetic compound that belongs to the class of spirocyclic compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with specific molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been shown to modulate the activity of specific enzymes and receptors, thereby affecting various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone is its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis process, which may limit its practical applications in large-scale experiments.
Orientations Futures
There are several future directions for the study of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone. For instance, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis process of this compound to improve its practical applications in drug discovery. Finally, the potential applications of this compound in various fields, including pharmacology and medicinal chemistry, should be explored further.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Future studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets, optimize the synthesis process, and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone involves a multi-step process that includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with 1H-indole-6-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and solvent, to obtain the final product.
Applications De Recherche Scientifique
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(13-2-1-12-3-6-17-14(12)11-13)18-7-4-16(5-8-18)20-9-10-21-16/h1-3,6,11,17H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNHYZLKIKPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)


![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

